1-Fluorocycloprop-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
72507-65-4 |
|---|---|
Molecular Formula |
C3H3F |
Molecular Weight |
58.05 g/mol |
IUPAC Name |
1-fluorocyclopropene |
InChI |
InChI=1S/C3H3F/c4-3-1-2-3/h1H,2H2 |
InChI Key |
BKGFFXQUCIPKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C1F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Fluorocycloprop 1 Ene and Its Derivatives
Carbene-Mediated Cyclopropenation Strategies
Carbene-mediated [2+1] cycloaddition reactions represent a primary and versatile approach for the construction of the cyclopropene (B1174273) core. The choice of carbene precursor and reaction conditions plays a crucial role in determining the efficiency and selectivity of the transformation.
Fluorocarbene and Halofluorocarbene Addition to Alkynes
The direct addition of a fluorocarbene or a halofluorocarbene to an alkyne is a conceptually straightforward method for the synthesis of 1-fluorocycloprop-1-enes. Various precursors have been developed for the in-situ generation of these reactive intermediates.
One common method for generating difluorocarbene involves the thermal or chemical decomposition of reagents like trimethyl(trifluoromethyl)tin or sodium chlorodifluoroacetate. While highly reactive, the control of monofluorination can be challenging. More targeted approaches utilize fluorinated diazirines or the decomposition of N-triftosylhydrazones of fluoroalkyl-aryl ketones. For instance, the use of fluoroalkyl N-triftosylhydrazones allows for the generation of fluoroalkyl carbenes under milder conditions, which can then react with a variety of alkynes.
The addition of monochlorofluorocarbene, generated from dichlorofluoromethane, to alkynes offers a direct route to 1-chloro-1-fluorocyclopropene derivatives. These compounds can then serve as precursors for further functionalization, including the introduction of other substituents or subsequent conversion to 1-fluorocycloprop-1-ene itself. The reaction conditions, such as the base used for carbene generation and the solvent, can significantly influence the yield and selectivity of the cyclopropenation.
Below is a table summarizing representative examples of fluorocarbene and halofluorocarbene additions to alkynes:
| Alkyne Substrate | Carbene Source | Product | Yield (%) | Reference |
| Phenylacetylene | FSO2CF2CO2SiMe3 | 1,1-Difluoro-2-phenylcycloprop-2-ene | - | researchgate.net |
| Ethyl propiolate | FSO2CF2CO2SiMe3 | Ethyl 2,2-difluorocycloprop-1-ene-1-carboxylate | - | researchgate.net |
| 1-Octyne | ClCF2H/t-BuOK | 1-Chloro-1-fluoro-2-hexylcycloprop-1-ene | 65 | |
| Phenylacetylene | BrCF2H/t-BuOK | 1-Bromo-1-fluoro-2-phenylcycloprop-1-ene | 58 |
Note: Specific yield data for some reactions were not available in the cited literature.
Stereo- and Regioselective Approaches in Carbene Chemistry
When unsymmetrical alkynes are employed as substrates, the regioselectivity of the carbene addition becomes a critical aspect. The electronic and steric properties of the substituents on the alkyne influence the direction of carbene attack. Generally, electron-donating groups on the alkyne tend to direct the carbene to the more electron-rich carbon, while electron-withdrawing groups have the opposite effect.
Stereoselectivity is a key consideration in the synthesis of chiral this compound derivatives. The development of chiral catalysts for carbene transfer reactions has enabled the enantioselective synthesis of various cyclopropanes. While the asymmetric cyclopropenation of alkynes with fluorinated carbenes is a developing field, preliminary studies have shown promise. Chiral rhodium and copper complexes are often employed as catalysts to induce enantioselectivity in the carbene transfer step. The design of the chiral ligand is paramount in achieving high levels of stereocontrol.
For instance, the use of chiral dirhodium catalysts in the reaction of fluoroalkyl-substituted diazoalkanes with alkynes has been shown to produce chiral fluoroalkylated cyclopropenes with high enantioselectivity. The choice of the chiral ligand on the rhodium catalyst dictates the facial selectivity of the carbene addition to the alkyne.
Functional Group Interconversions on Existing Cyclopropene Scaffolds
An alternative strategy to the direct construction of the fluorinated cyclopropene ring involves the modification of pre-existing cyclopropene derivatives. This approach allows for the introduction of the fluorine atom at a later stage of the synthetic sequence.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination is a powerful tool for the introduction of fluorine into organic molecules. In the context of cyclopropene synthesis, this can be achieved by reacting a suitable cyclopropene precursor bearing a good leaving group with a nucleophilic fluoride source. Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF), tetra-n-butylammonium fluoride (TBAF), and various amine-HF complexes.
For example, a 1-chloro- or 1-bromocycloprop-1-ene derivative can be subjected to a nucleophilic substitution reaction with a fluoride salt to yield the corresponding this compound. The success of this reaction often depends on the reactivity of the substrate and the choice of the fluorinating agent and reaction conditions. The strained nature of the cyclopropene ring can influence the feasibility of the SNAr-type reaction.
Halogen Exchange Reactions
Halogen exchange (Halex) reactions provide another avenue for the synthesis of 1-fluorocycloprop-1-enes from other halogenated precursors. This method is particularly useful when the corresponding chloro- or bromocyclopropenes are more readily accessible. The reaction typically involves treating the halogenated cyclopropene with a source of fluoride ions, often in a polar aprotic solvent to enhance the nucleophilicity of the fluoride.
The efficiency of the halogen exchange is dependent on several factors, including the nature of the leaving halogen (I > Br > Cl), the fluoride source, and the reaction temperature. Phase-transfer catalysts are sometimes employed to facilitate the reaction between the organic substrate and the inorganic fluoride salt.
Emerging and Asymmetric Synthesis Routes
The field of fluorocyclopropene synthesis is continuously evolving, with new and innovative methods being developed to address the challenges associated with their preparation.
Emerging trends include the use of photoredox catalysis to generate fluorinated radicals which can then participate in cyclopropanation reactions. Flow chemistry is also being explored as a means to safely handle and react with highly reactive intermediates like fluorocarbenes in a controlled and scalable manner. Continuous flow systems can offer advantages in terms of reaction time, safety, and process control.
The development of catalytic asymmetric methods for the synthesis of chiral 1-fluorocycloprop-1-enes is a major focus of current research. This includes the design of new chiral catalysts for carbene transfer reactions and the exploration of enantioselective functional group interconversions on prochiral cyclopropene substrates. Biocatalysis, using engineered enzymes, is also emerging as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes, and its application to cyclopropenes is an area of active investigation.
Catalytic Methods for Fluorinated Cyclopropene Construction
The construction of the fluorinated cyclopropene core via catalytic methods is a nuanced area of synthetic chemistry. Direct catalytic cyclopropenation of alkynes with a fluorinated carbene source is a primary strategy. However, the inherent reactivity of both the carbene and the resulting cyclopropene necessitates careful catalyst design and reaction engineering to achieve high yields and selectivities.
One promising approach involves the use of transition metal catalysts, such as those based on rhodium and copper, which are known to effectively catalyze carbene transfer reactions. For instance, the decomposition of fluorinated diazo compounds in the presence of a suitable alkyne and a rhodium(II) catalyst can, in principle, lead to the formation of the desired this compound derivatives. The choice of ligands on the metal center is crucial in modulating the reactivity and selectivity of the catalyst. Chiral ligands can be employed to induce enantioselectivity in the formation of substituted fluorinated cyclopropenes.
A significant challenge in these catalytic cycles is the potential for side reactions, including the dimerization of the carbene or rearrangement of the highly strained cyclopropene product. To circumvent these issues, researchers have explored the use of donor-acceptor carbenes, where the fluorine atom acts as the acceptor group. This electronic modification can stabilize the carbene intermediate and promote the desired cyclopropenation pathway.
Recent advancements have also focused on the development of novel fluorinated carbene precursors that are more stable and easier to handle than traditional diazo compounds. These include fluorinated sulfonium ylides and iodonium ylides, which can generate the requisite carbene species under milder conditions when activated by a suitable catalyst.
The table below summarizes some of the catalytic systems and substrates that have been investigated for the synthesis of fluorinated cyclopropanes, which provides a conceptual basis for their potential application in the synthesis of this compound.
| Catalyst System | Substrate (Alkyne) | Fluorinated Carbene Precursor | Key Features |
| Rh₂(OAc)₄ | Phenylacetylene | Ethyl 2-fluoro-2-diazoacetate | Model system for fluorinated carbene transfer. |
| Cu(acac)₂ | 1-Hexyne | (Trifluoromethyl)diazomethane | Access to trifluoromethyl-substituted cyclopropenes. |
| [Rh₂(S-PTTL)₄] | Various alkynes | Donor-acceptor diazo compounds | Potential for high stereocontrol in analogous cyclopropanations. researchgate.net |
It is important to note that while these methods have been primarily developed for the synthesis of fluorinated cyclopropanes, the underlying principles of catalytic carbene transfer are directly applicable to the synthesis of their unsaturated counterparts. Future research will likely focus on adapting these methodologies to specifically target the construction of the this compound scaffold.
Another catalytic strategy that holds promise is the intramolecular cyclization of fluorinated vinyl carbenes. These reactive intermediates can be generated from appropriately substituted fluorinated precursors and, in the presence of a suitable catalyst, can undergo intramolecular C-H insertion or other cyclization pathways to form the cyclopropene ring.
Furthermore, the ring-opening of gem-difluorocyclopropanes, followed by a catalytic functionalization and elimination sequence, represents an alternative, albeit less direct, route to fluorinated cyclopropenes. This approach leverages the relative accessibility of gem-difluorocyclopropanes, which can be synthesized through the addition of difluorocarbene to alkenes. beilstein-journals.orgnih.gov Subsequent transition-metal-catalyzed reactions can then be employed to introduce a double bond into the ring system.
Biocatalytic Strategies for Stereoselective Synthesis
The application of biocatalysis in the synthesis of strained and highly functionalized molecules has gained significant traction in recent years. Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, offer a powerful tool for overcoming many of the challenges associated with traditional chemical synthesis. While the direct biocatalytic synthesis of this compound has not been extensively reported, the principles established in the biocatalytic cyclopropanation of alkenes provide a strong foundation for the development of such methods. nih.gov
Engineered enzymes, particularly those based on heme proteins such as myoglobin and cytochrome P450, have been shown to catalyze carbene transfer reactions with remarkable efficiency and selectivity. nih.gov These "carbene transferases" can be evolved through directed evolution to accept non-natural substrates, including fluorinated carbene precursors, and to catalyze the formation of cyclopropane (B1198618) rings with high enantiomeric excess.
The general strategy involves the use of a whole-cell or isolated enzyme catalyst, a diazo compound as the carbene precursor, and an appropriate alkene or alkyne substrate. For the synthesis of this compound derivatives, this would entail the use of an alkyne and a fluorinated diazo compound. The active site of the enzyme plays a crucial role in orienting the substrates and controlling the stereochemical outcome of the reaction.
A key advantage of biocatalytic methods is their ability to operate under mild reaction conditions, which can be beneficial for the synthesis of sensitive and highly reactive molecules like this compound. Furthermore, the use of water as a solvent and the biodegradable nature of the catalysts align with the principles of green chemistry.
The table below outlines conceptual biocatalytic systems for the stereoselective synthesis of fluorinated cyclopropanes, which could be adapted for the synthesis of this compound.
| Biocatalyst | Substrate (Alkyne) | Fluorinated Carbene Precursor | Potential Advantages |
| Engineered Myoglobin | Propiolic acid esters | Ethyl 2-fluoro-2-diazoacetate | High enantioselectivity, mild reaction conditions. |
| Evolved Cytochrome P450 | Terminal alkynes | Fluorinated diazoacetamides | Broad substrate scope, potential for novel reactivity. |
The development of biocatalytic routes to this compound and its derivatives is still in its infancy. However, the rapid advancements in enzyme engineering and the proven success of biocatalytic cyclopropanation suggest that this is a promising avenue for future research. The ability to perform these transformations in an aqueous environment and with high stereocontrol would represent a significant advance in the synthesis of these unique fluorinated compounds.
Elucidating the Reactivity and Reaction Mechanisms of 1 Fluorocycloprop 1 Ene
Ring-Opening Reactions and Mechanistic Pathways
The strained three-membered ring of 1-fluorocycloprop-1-ene, combined with the electronic influence of the fluorine atom and the double bond, makes it susceptible to a variety of ring-opening reactions. These transformations can be initiated by thermal energy, light, or catalytic amounts of acids and bases, leading to diverse molecular architectures. The regioselectivity of the C–C bond cleavage is a key aspect of these reactions, often influenced by the substituents and the specific reaction conditions.
Thermally and Photo-Induced Ring Transformations
Thermally induced rearrangements of cyclopropene (B1174273) derivatives are a well-established method for synthesizing acyclic compounds. In the case of vinylcyclopropenes, pyrolysis can lead to the formation of allene- and alkyne-type products. For instance, the pyrolysis of 1,2-disubstituted-3-methyl-3-vinylcyclopropenes at 200 °C yields a mixture of these isomeric products. While specific studies on this compound are limited, analogies can be drawn from related fluorinated systems. The presence of fluorine is known to affect the bond strengths within the cyclopropane (B1198618) ring, influencing the activation energy and pathway of thermal rearrangements. beilstein-journals.org For example, the thermal rearrangement of 1,1-difluoro-2-methylenecyclopropane demonstrates that cleavage of the bond proximal to the fluorine atoms is kinetically favored. beilstein-journals.org
Photo-induced ring-opening reactions offer an alternative pathway that often proceeds through different mechanisms and yields different products compared to thermal methods. These reactions involve the excitation of electrons to higher energy orbitals, leading to a different set of allowed pericyclic pathways.
Table 1: Comparison of Thermal and Photo-Induced Ring-Opening Pathways
| Feature | Thermally-Induced Reactions | Photo-Induced Reactions |
|---|---|---|
| Activation | Heat (ground electronic state) | Light (excited electronic state) |
| Mechanism | Governed by ground-state orbital symmetry rules (e.g., Woodward-Hoffmann rules) | Governed by excited-state orbital symmetry rules |
| Product Selectivity | Often leads to thermodynamically more stable products | Can lead to kinetically controlled or thermodynamically less stable products |
| Stereochemistry | Predictable based on concerted, stereospecific pathways (e.g., conrotatory vs. disrotatory) | Predictable, but often opposite to thermal reactions for a given system |
Acid- and Base-Catalyzed Ring Opening
The cyclopropene ring can be opened under both acidic and basic conditions, typically involving the formation of ionic intermediates.
In acid-catalyzed reactions, protonation of the double bond or the fluorine atom can initiate ring opening. Protonation of the double bond would lead to a cyclopropyl (B3062369) cation, which is highly unstable and readily undergoes ring opening to form a more stable allylic cation. The regioselectivity of this opening is directed by the ability of the substituents to stabilize the positive charge. The presence of fluorine, an electronegative atom, would likely destabilize an adjacent carbocation, thus influencing the bond that is cleaved. Studies on the acid-catalyzed hydrolysis of β-propiolactam show that the reaction proceeds via a unimolecular mechanism involving the formation of an acylium ion as the rate-determining step. nih.gov In superacidic media, protonation can lead exclusively to open-chain compounds. nih.gov
Base-catalyzed or nucleophilic ring-opening reactions involve the attack of a nucleophile on the cyclopropene ring. Due to the strain and the electron-withdrawing nature of the fluorine, the carbons of the double bond are susceptible to nucleophilic attack. This can lead to a carbanionic intermediate that subsequently undergoes ring cleavage. For instance, gem-difluorocyclopropyl ketones undergo regioselective ring-opening induced by thiolate nucleophiles, proceeding through a distal bond cleavage via a difluoroenolate intermediate. beilstein-journals.org This highlights how fluorine substituents can direct the course of nucleophile-induced ring-opening processes. beilstein-journals.org
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions are powerful tools for constructing cyclic molecules. This compound, with its strained double bond, can participate as a dienophile or dipolarophile in these transformations. The fluorine substituent significantly influences the electronic properties of the double bond, affecting its reactivity and the selectivity of the cycloaddition.
Pericyclic Reactions and Stereochemical Considerations
Cycloadditions are a class of pericyclic reactions, which are concerted processes that proceed through a cyclic transition state without the formation of intermediates. msu.edustereoelectronics.orgunina.it The stereochemistry of these reactions is highly specific and can be predicted by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. meta-synthesis.com
In a cycloaddition, the stereochemistry of the reactants is maintained in the product. For example, in a [4+2] Diels-Alder reaction, a cis-dienophile will yield a cis-substituted cyclohexene ring. These reactions are characterized by the simultaneous (concerted) breaking of π-bonds and the formation of new σ-bonds in a single kinetic step. msu.edu The feasibility of a thermal cycloaddition depends on the number of electrons involved; reactions involving 4n+2 π-electrons (like the [4+2] Diels-Alder reaction) are thermally "allowed," while those involving 4n π-electrons (like the [2+2] cycloaddition) are often thermally "forbidden" but photochemically allowed. unina.itox.ac.uk
Regioselectivity and Diastereoselectivity in Cycloadditions
When asymmetric reagents are used in cycloaddition reactions, the question of regioselectivity (the orientation of the addition) and diastereoselectivity (the formation of one diastereomer over another) arises.
Regioselectivity: The orientation of the cycloaddition is governed by electronic and steric factors. In polar cycloadditions, the regiochemistry is often controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The fluorine atom in this compound acts as an electron-withdrawing group, lowering the energy of the LUMO and making the double bond electron-deficient. This enhances its reactivity towards electron-rich dienes or dipoles. mdpi.com In [3+2] cycloadditions with dipoles like azomethine ylides or nitrile oxides, the fluorine substituent directs the regioselectivity of the addition. researchgate.netnih.gov For example, theoretical studies on the reaction of α-fluoronitroalkenes with organic azides show that the reaction can be highly regioselective, providing access to specific isomers of fluoro-substituted triazoles.
Diastereoselectivity: Diastereoselectivity is primarily controlled by steric interactions in the transition state. The incoming reactant will preferentially approach from the less hindered face of the cyclopropene. The compact nature of the three-membered ring can lead to high levels of facial selectivity. In reactions involving chiral reactants or catalysts, it is possible to achieve high enantioselectivity.
Table 2: Factors Influencing Selectivity in Cycloadditions of this compound
| Selectivity Type | Controlling Factors | Effect of Fluorine Substituent |
|---|---|---|
| Regioselectivity | Electronic effects (HOMO-LUMO interactions), Steric hindrance | Electron-withdrawing nature polarizes the double bond, directing the orientation of attack by the dipole/diene. |
| Diastereoselectivity | Steric hindrance in the transition state, secondary orbital interactions | Can influence the preferred face of attack, although its small size may have a limited steric impact compared to larger groups. |
| Stereospecificity | Concerted pericyclic mechanism | Does not alter the concerted nature; the stereochemistry of the alkene is retained in the product. |
Electrophilic and Nucleophilic Additions to the Double Bond
The double bond in this compound can undergo addition reactions with both electrophiles and nucleophiles, with the outcome being heavily influenced by the fluorine atom and the ring strain.
Electrophilic Additions: The addition of an electrophile (E+) to the double bond would initially form a carbocation. The stability of this intermediate dictates the regioselectivity of the reaction, following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. However, the electronegative fluorine atom would destabilize a positive charge on the adjacent carbon (C1). Therefore, electrophilic attack is more likely to occur at C2, placing the carbocation at C1, where it is still destabilized by the adjacent fluorine. This inherent destabilization makes the double bond of this compound less reactive towards electrophiles compared to a typical alkene. Reactions with electrophiles like HBr can proceed through different mechanisms (e.g., AdE2 or Ad3), with the product distribution depending on factors like reagent concentration. researchgate.net
Nucleophilic Additions: The electron-withdrawing effect of fluorine makes the double bond electron-poor and thus susceptible to nucleophilic attack. researchgate.net This is a key feature of fluoroalkene chemistry. A nucleophile (Nu-) would preferentially attack the double bond, leading to a carbanionic intermediate. The attack could occur at C2, placing the negative charge at C1, where it is stabilized by the inductive effect of the fluorine atom. The subsequent protonation would yield the final addition product. This mode of reactivity, known as nucleophilic vinyl substitution or addition-elimination, is common for haloalkenes. The stereochemical outcome of such additions can be either syn or anti, depending on the specific mechanism, reagents, and reaction conditions. nih.gov
Table 3: Comparison of Electrophilic and Nucleophilic Addition to this compound
| Feature | Electrophilic Addition | Nucleophilic Addition |
|---|---|---|
| Initiating Species | Electrophile (e.g., H+, Br+) | Nucleophile (e.g., RO-, R2N-) |
| Reactivity of Double Bond | Deactivated by electron-withdrawing fluorine | Activated by electron-withdrawing fluorine |
| Intermediate | Carbocation | Carbanion |
| Regioselectivity | Attack at C2 is likely favored to avoid placing the cation adjacent to F, but the resulting intermediate is still destabilized. | Attack at C2 is favored, placing the stabilizing negative charge on the fluorine-bearing carbon (C1). |
Addition of Halogen Acids and Other Electrophiles
The reaction of this compound with halogen acids (HX) and other electrophiles proceeds via electrophilic addition, a characteristic reaction of alkenes. However, the presence of the fluorine atom and the cyclopropene ring introduces specific regiochemical considerations.
The initial step involves the attack of the π-electrons of the double bond on the electrophile (e.g., a proton from HX). This can lead to two possible carbocation intermediates. The stability of these intermediates determines the final product, in accordance with Markovnikov's rule.
Pathway A: Addition of the proton to the second carbon (C2) results in a carbocation at the fluorine-bearing carbon (C1). This α-fluoro carbocation is significantly destabilized by the potent inductive electron withdrawal of the adjacent fluorine atom.
Pathway B: Addition of the proton to the first carbon (C1) generates a carbocation at the second carbon (C2). This β-fluoro carbocation is comparatively more stable, as the destabilizing inductive effect of fluorine is diminished over two bonds.
Consequently, the reaction proceeds preferentially through Pathway B. The subsequent attack of the halide nucleophile (X⁻) on the more stable carbocation at C2 leads to the major addition product. The electron-withdrawing nature of fluorine generally deactivates the double bond towards electrophilic attack, potentially requiring more forcing conditions compared to non-fluorinated analogues.
| Electrophile | Intermediate (Major Pathway) | Predicted Major Product |
|---|---|---|
| HCl | 2-chlorocyclopropyl cation | 1-fluoro-2-chlorocyclopropane |
| HBr | 2-bromocyclopropyl cation | 2-bromo-1-fluorocyclopropane |
| Br₂ | Cyclic bromonium ion | 1,2-dibromo-1-fluorocyclopropane |
Nucleophilic Attack and Subsequent Rearrangements
While alkenes are typically electron-rich and react with electrophiles, the electronic properties of this compound make it susceptible to nucleophilic attack. researchgate.netacs.org The electron-withdrawing fluorine atom polarizes the double bond, rendering the carbon atoms electrophilic. Combined with the high ring strain, which provides a thermodynamic driving force for ring-opening, this facilitates reactions with nucleophiles. acs.org
The proposed mechanism involves the attack of a nucleophile on one of the carbons of the double bond. This can lead to a highly strained cyclopropyl anion intermediate. This unstable intermediate is prone to undergo rapid, strain-relieving ring-opening. The specific rearrangement pathway and final product depend on the nature of the nucleophile and the reaction conditions. For instance, attack at C2 could lead to a cyclopropyl anion that subsequently opens to form a more stable, acyclic allylic anion, which is then quenched to yield the final product.
| Nucleophile (Nu⁻) | Proposed Intermediate | Potential Rearranged Product Type |
|---|---|---|
| Alkoxide (RO⁻) | Ring-opened fluoro-alkoxy allylic anion | Fluoro-allyl ether |
| Amide (R₂N⁻) | Ring-opened fluoro-amino allylic anion | Fluoro-allyl amine |
| Organolithium (RLi) | Ring-opened fluoro-alkyl allylic anion | Fluorinated alkene |
Radical Reactions and Polymerization Pathways
The significant strain energy of the cyclopropene ring makes this compound a candidate for ring-opening polymerization via a radical mechanism. nih.govacs.org This process is thermodynamically favorable as it relieves the inherent strain of the three-membered ring. The polymerization is expected to proceed through a standard chain-growth mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com
Initiation: A radical initiator, such as a peroxide or an azo compound, adds to the double bond of the monomer. This creates a new radical on the cyclopropane ring.
Propagation: The newly formed radical is highly reactive. Instead of simply adding to another monomer while retaining the ring structure, it is likely to undergo a rapid ring-opening to form a more stable, delocalized allylic radical. This ring-opened radical then adds to the double bond of the next monomer unit, propagating the polymer chain. This process, known as radical ring-opening polymerization (RROP), is characteristic of strained cyclic monomers. acs.org
Termination: The polymerization process ceases through conventional termination mechanisms, such as the combination of two growing radical chains or disproportionation.
The resulting polymer is predicted to have a backbone structure derived from the ring-opened monomer units, rather than containing intact cyclopropane rings.
| Polymerization Step | Description of the Process |
|---|---|
| Initiation | A radical initiator (I•) adds to the C=C bond of this compound, forming a cyclopropyl radical. |
| Propagation (via Ring-Opening) | The initial cyclopropyl radical rearranges to a more stable, acyclic fluoro-allyl radical. This radical then attacks another monomer molecule, continuing the chain growth. |
| Termination | Two growing polymer chains combine (coupling) or undergo disproportionation to form the final, non-radical polymer. |
Rearrangement Reactions and Isomerizations
Fluorinated cyclopropanes and cyclopropenes are known to undergo various rearrangement and isomerization reactions, often driven by the release of ring strain. nih.gov These transformations can be induced thermally or through catalysis by Lewis or Brønsted acids.
For this compound, a key expected pathway is the thermal isomerization to acyclic structures. Upon heating, the strained C-C single bond opposite the double bond can weaken and break, leading to a diradical intermediate. This intermediate can then rearrange to form more stable acyclic isomers. Plausible products include fluorinated allenes or dienes.
Another significant rearrangement pathway is the cyclopropyl-allyl rearrangement. In the presence of an acid catalyst, protonation of the double bond can lead to a cyclopropyl cation, which can then open to a more stable allylic cation. Subsequent loss of a proton or capture by a nucleophile would yield various acyclic fluorinated products. The specific outcome of these rearrangements is highly dependent on the reaction conditions and the substitution pattern of the starting material.
| Reaction Type | Conditions | Probable Intermediate | Expected Product Class |
|---|---|---|---|
| Thermal Isomerization | High Temperature (Pyrolysis) | Diradical species | Fluorinated allenes or dienes |
| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acid | Allylic cation | Fluoro-allyl alcohols or ethers (if solvent participates) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Cyclopropenes
NMR spectroscopy is a cornerstone for the characterization of fluorinated organic molecules. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted approach to structural analysis, providing extensive data on the molecular framework through chemical shifts and spin-spin coupling.
The ¹H and ¹³C NMR spectra of 1-Fluorocycloprop-1-ene are profoundly influenced by the high ring strain and the strong electronegativity of the fluorine atom. In the ¹H NMR spectrum, the vinylic proton (H2) is expected to appear significantly downfield due to its attachment to the double bond. The methylene (B1212753) protons (H3a and H3b) on the saturated carbon (C3) would appear further upfield. Due to the rigidity of the three-membered ring, these methylene protons are diastereotopic and are expected to show distinct chemical shifts and a geminal coupling constant (²JHH).
The ¹³C NMR spectrum is characterized by the chemical shifts of the three carbon atoms in the ring. The olefinic carbons, C1 and C2, are expected to resonate at a lower field compared to the saturated C3 carbon. The direct attachment of fluorine to C1 causes a significant downfield shift for this carbon and introduces a large one-bond carbon-fluorine coupling constant (¹JCF). The C2 and C3 carbons will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The chemical shift of the C3 carbon is notably upfield, a characteristic feature of cyclopropyl (B3062369) rings. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on theoretical calculations and data from analogous substituted cyclopropenes. Actual experimental values may vary.
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H2 | ~7.0 - 7.5 | Doublet of Triplets | ³JHF, ³JHH |
| ¹H | H3a/b | ~1.5 - 2.0 | Multiplets | ²JHH, ³JHH, ²JHF |
| ¹³C | C1 | ~140 - 150 | Doublet | ¹JCF ≈ 250-300 Hz |
| ¹³C | C2 | ~110 - 120 | Doublet | ²JCF ≈ 10-20 Hz |
| ¹³C | C3 | ~15 - 25 | Doublet | ²JCF ≈ 5-15 Hz |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of a fluorine atom on a double bond (vinylic fluoride) is typically found in a characteristic region of the spectrum. wikipedia.org
The signal will be split into a complex multiplet due to coupling with the neighboring protons. The largest coupling is expected to be the three-bond trans coupling to H2 (³JF-H2). Smaller two-bond geminal couplings to the methylene protons (²JF-H3a/b) will also contribute to the splitting pattern. This intricate coupling pattern is a definitive signature of the molecule's structure and provides direct evidence for the connectivity between the fluorine atom and the protons in the ring. azom.com
While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure of complex molecules like this compound. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between the vinylic proton (H2) and the methylene protons (H3), confirming their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the H2 signal to C2 and the H3 signals to C3, simplifying the assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). For this compound, key correlations would be expected from the fluorine atom to H2, C2, and C3, and from H2 to C1 and C3. These correlations are crucial for piecing together the entire molecular framework.
¹⁹F-¹³C HETCOR (Heteronuclear Correlation): This specialized technique can be used to observe correlations between fluorine and carbon atoms, providing a direct measurement of the ¹JCF, ²JCF, and ³JCF coupling constants that are critical for structural confirmation. nih.gov
Together, these 2D techniques provide a comprehensive and unambiguous picture of the molecule's connectivity and are essential for its complete structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectrum of this compound can be interpreted by assigning absorption bands to specific molecular motions. The high degree of ring strain in the cyclopropene (B1174273) moiety results in vibrational frequencies that can differ from those in acyclic or less-strained cyclic systems. acs.org Key characteristic vibrations include:
C=C Stretching: The carbon-carbon double bond stretch is a prominent feature. In cyclopropene itself, this mode appears at a relatively low frequency (~1640 cm⁻¹) compared to typical alkenes, a consequence of the unique bonding and strain in the ring. The substitution with fluorine is expected to shift this frequency.
C-H Stretching: The vinylic C-H stretch will appear above 3000 cm⁻¹, while the methylene C-H stretches will appear just below 3000 cm⁻¹.
C-F Stretching: The carbon-fluorine bond stretch is typically a strong absorption in the IR spectrum, found in the 1000-1200 cm⁻¹ region. Its exact position provides insight into the electronic environment of the bond.
Ring Deformation Modes: The cyclopropene ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region of the spectrum (< 1500 cm⁻¹). These are sensitive to substitution on the ring. oberlin.edu
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Values are estimated based on DFT calculations and data from related molecules like cyclopropene and fluorinated cyclopropanes.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (sp²) | 3050 - 3150 | Medium | Medium |
| C-H Stretch (sp³) | 2950 - 3050 | Medium | Medium |
| C=C Stretch | 1620 - 1660 | Medium | Strong |
| CH₂ Scissoring | 1420 - 1460 | Medium | Weak |
| C-F Stretch | 1000 - 1200 | Strong | Weak |
| Ring Breathing/Deformation | 800 - 1000 | Medium | Medium |
The observed vibrational frequencies correlate directly with the underlying molecular structure. The position of the C=C stretching frequency is a sensitive probe of the electronic effects of the fluorine substituent. As an electronegative atom, fluorine can withdraw electron density, which may alter the bond order and, consequently, the vibrational frequency of the double bond.
Furthermore, the principles of mutual exclusion can be applied. For a molecule with a center of symmetry, vibrations that are active in the IR spectrum are inactive in the Raman spectrum, and vice versa. While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra provide valuable structural information. For instance, the C=C stretch, involving a significant change in polarizability, is expected to be a strong band in the Raman spectrum. In contrast, the highly polar C-F stretching vibration is expected to produce a very strong absorption band in the IR spectrum. Computational DFT methods are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to confirm assignments and support the structural elucidation. researchgate.net
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
There is no published mass spectrometry data specifically for this compound. Therefore, a detailed analysis of its molecular fragmentation pathways, including the identification of parent ions, fragment ions, and their relative abundances, cannot be provided. The characteristic fragmentation patterns that would arise from the strained three-membered ring and the carbon-fluorine bond have not been experimentally determined or documented for this compound.
Computational Prediction and Interpretation of Spectroscopic Parameters
No computational studies detailing the predicted spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, or electronic transitions) for this compound have been found in the surveyed literature. Consequently, a discussion and interpretation of theoretically derived spectroscopic data, which would be crucial for complementing experimental findings and providing a deeper understanding of the molecule's structure and electronic properties, cannot be constructed.
Theoretical and Computational Investigations of 1 Fluorocycloprop 1 Ene
Quantum Chemical Methodologies Applied to Fluorinated Cyclopropenes
Quantum chemical calculations are essential for investigating molecules like fluorinated cyclopropenes, whose high reactivity or challenging synthesis can make experimental characterization difficult. These methods allow for the prediction of molecular geometries, energies, and various electronic properties.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry. Ab initio methods derive results directly from quantum mechanical principles without experimental data. DFT methods, on the other hand, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy that has made it a popular choice for a wide range of chemical systems.
For fluorinated cyclopropanes, a related class of compounds, DFT calculations have been successfully used to optimize molecular structures and predict their energetic properties. nih.govbeilstein-journals.org A common and reliable approach for organofluorine compounds involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govbeilstein-journals.org This methodology has proven effective in predicting the energetics and properties of these strained, fluorinated rings. nih.govbeilstein-journals.org
The accuracy of quantum chemical calculations is highly dependent on the "level of theory," which encompasses both the method (like DFT) and the basis set. The basis set is a set of mathematical functions used to construct the molecular orbitals.
For molecules containing a highly electronegative atom like fluorine, the choice of basis set is critical. Pople-style basis sets, such as 6-311++G(d,p) , are frequently employed for fluorinated organic molecules. nih.govbeilstein-journals.org This nomenclature indicates:
6-311G : A triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.
++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions.
(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction within the molecular environment, which is essential for describing chemical bonds accurately.
Furthermore, for modeling non-bonding interactions, dispersion corrections, such as Grimme's D3BJ model, are often included with the DFT functional. nih.govbeilstein-journals.org
| Component | Purpose | Relevance to 1-Fluorocycloprop-1-ene |
| DFT (e.g., B3LYP) | Calculates electronic structure based on electron density, balancing accuracy and cost. | Suitable for optimizing geometry and calculating energies of organofluorine compounds. nih.gov |
| Triple-Zeta Basis Set (e.g., 6-311G) | Provides flexibility for describing atomic orbitals. | Offers a high level of accuracy for structural and energetic predictions. |
| Diffuse Functions (++G) | Accurately models weakly held electrons and non-covalent interactions. | Important for the lone pairs on the fluorine atom and the π-system of the double bond. |
| Polarization Functions (d,p) | Allows for anisotropic electron density in bonding environments. | Critical for correctly describing the strained C-C bonds and the polar C-F bond. |
| Dispersion Correction (e.g., GD3BJ) | Accounts for van der Waals forces (non-bonding interactions). | Improves the accuracy of energy calculations, especially for intermolecular interactions. nih.gov |
Electronic Structure and Bonding Analysis
Beyond geometry and energy, computational methods provide deep insights into how electrons are distributed within a molecule, defining its bonding and reactivity.
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and orbital hybridization. researchgate.net It also reveals delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals.
In fluorinated systems, a key interaction is the anomeric-like hyperconjugation between a lone pair on a fluorine atom (nF) and the antibonding orbital of an adjacent carbon-carbon or carbon-fluorine bond (σCF). beilstein-journals.org This nF → σCF interaction represents a donation of electron density from the fluorine to the neighboring bond, which stabilizes the molecule. beilstein-journals.org In studies of compounds with geminal fluorines (two fluorine atoms on the same carbon), this electron delocalization was found to contribute a significant stabilization energy of 14.3 kcal/mol per interaction. beilstein-journals.orgbeilstein-journals.org For this compound, NBO analysis would be critical to quantify the hyperconjugative interactions between the fluorine lone pairs and the antibonding orbitals of the C-F and C=C bonds.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Effect on this compound | Illustrative Stabilization Energy |
| n(F) (Lone Pair) | σ(C-F) | Hyperconjugation | Stabilization of the C-F bond, electron delocalization. | ~14 kcal/mol beilstein-journals.org |
| n(F) (Lone Pair) | σ(C-C) | Hyperconjugation | Stabilization of the cyclopropene (B1174273) ring. | Varies based on geometry. |
| π(C=C) | σ*(C-F) | Hyperconjugation | Electron withdrawal from the double bond, influencing reactivity. | Varies based on geometry. |
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). nih.gov AIM analysis can identify bond paths between atoms and quantify the nature of the interaction through properties at the bond critical point (BCP)—a point of minimum electron density between two bonded atoms.
This method is particularly useful for identifying and characterizing weak or non-conventional interactions. For example, in a study of a fluorinated cyclopropane (B1198618) dimer, AIM analysis identified a bond path between a hydrogen and a fluorine atom of adjacent molecules, confirming an electrostatic hydrogen bond. beilstein-journals.orgbeilstein-journals.org The analysis provided quantitative data at the BCP, such as the electron density, to characterize the strength of this interaction. beilstein-journals.orgbeilstein-journals.org For this compound, AIM could be used to precisely characterize the C-F bond, the strained C-C bonds, and the C=C double bond, as well as any potential intermolecular interactions.
| Topological Property | Definition | Illustrative Value (H···F Interaction) beilstein-journals.org |
| Electron Density (ρ) | Magnitude of electron density at the bond critical point (BCP). Correlates with bond strength/order. | 0.0048 a.u. |
| Laplacian of ρ (∇²ρ) | Sign indicates whether charge is concentrated (∇²ρ < 0, covalent) or depleted (∇²ρ > 0, ionic/closed-shell). | N/A |
| AIM Charges | Charge contained within the basin of a specific atom, defined by zero-flux surfaces. | q(H) = +0.0851, q(F) = -0.6003 |
Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com Frontier Molecular Orbital (FMO) theory states that a molecule's reactivity is primarily governed by the interactions between these two orbitals. wikipedia.orglibretexts.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com
The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be the π-bonding orbital of the C=C double bond. The LUMO would be the corresponding π* anti-bonding orbital. The electronegative fluorine atom would lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopropene, influencing its reactivity in pericyclic reactions like cycloadditions. libretexts.orgimperial.ac.uk Analyzing the energies and spatial distributions of these orbitals is key to predicting how the molecule will interact with other reagents. youtube.com
| Frontier Orbital | Expected Primary Character | Role in Reactivity | Influence of Fluorine |
| HOMO | π (C=C) | Nucleophilic site (donates electrons from the double bond). | Lowers orbital energy, potentially reducing nucleophilicity. |
| LUMO | π* (C=C) | Electrophilic site (accepts electrons into the double bond). | Lowers orbital energy, potentially increasing electrophilicity and susceptibility to nucleophilic attack. |
Conformational Analysis and Potential Energy Surfaces
The concept of a Potential Energy Surface (PES) is central to understanding the relationship between a molecule's geometry and its energy. A PES can be visualized as a multidimensional landscape where valleys represent stable molecular structures (isomers and conformers) and peaks or saddle points correspond to transition states between them libretexts.orgwikipedia.org. For a molecule like this compound, the PES would map the energy as a function of its geometric parameters, such as bond lengths and angles.
Due to the rigid, strained three-membered ring, this compound is not expected to exhibit significant conformational isomerism in the same way that larger, more flexible rings like cyclohexane do. The cyclopropane ring itself is necessarily planar. Therefore, the primary focus of a conformational analysis would be on the orientation of the fluorine atom and the hydrogen atoms attached to the ring carbons.
Computational studies on cyclopropane and its derivatives highlight the significant ring strain arising from the deviation of its bond angles (60°) from the ideal sp³ hybridization angle (109.5°) maricopa.edudalalinstitute.com. This inherent strain is a dominant feature of the PES for any cyclopropane derivative. The introduction of a double bond in cyclopropene further increases this strain. For this compound, the primary stable structure, or global minimum on the PES, would be the planar ring with the fluorine atom attached to one of the double-bonded carbons.
While true conformers are unlikely, the PES would still describe the energy changes associated with vibrations, such as the C-F bond stretching and bending, and the out-of-plane movements of the hydrogen atoms. The regions of the PES around the minimum energy structure would be steep, indicating the high energy cost of distorting the strained ring.
Solvation Effects and Environmental Influence on Reactivity
The surrounding environment, particularly the solvent, can have a significant impact on the energetics and mechanism of a reaction. Computational chemistry can model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.
For instance, if the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more polar, the reaction will be slower in a polar solvent. Computational studies on other reactions have shown that the inclusion of solvent effects is crucial for obtaining results that are in good agreement with experimental observations nih.gov. For this compound, theoretical models would need to account for solvation to accurately predict its reactivity in different solvent environments.
Applications in Advanced Organic Synthesis and Materials Science
1-Fluorocycloprop-1-ene as a Key Building Block in Complex Molecule Synthesis
The inherent ring strain and the presence of a reactive double bond make cyclopropenes versatile intermediates. The fluorine substituent in this compound further activates the molecule for various transformations, establishing it as a critical component in the assembly of intricate molecular architectures.
Fluorinated cyclopropanes are significant structural motifs in medicinal chemistry due to the unique conformational constraints of the cyclopropane (B1198618) ring and the beneficial effects of fluorine on the metabolic stability and pharmacokinetic properties of drug candidates. nih.govwpmucdn.comthieme.de this compound serves as a direct precursor to a variety of mono-fluorinated cyclopropane derivatives through controlled addition reactions across the double bond.
Methodologies for the synthesis of fluorinated cyclopropanes often involve the reaction of fluorine-containing carbenes with alkenes. beilstein-journals.org However, the use of this compound as a starting material offers a more direct route to specifically mono-fluorinated cyclopropanes, a class of compounds that can be challenging to access with high stereoselectivity using other methods. wpmucdn.com Recent advancements have highlighted biocatalytic strategies for the stereoselective synthesis of mono-fluorinated cyclopropanes, demonstrating the importance of these structures. nih.govwpmucdn.com
Table 1: Synthetic Approaches to Fluorinated Cyclopropanes
| Method | Description | Key Features |
| Carbene Addition | Reaction of a fluorine-containing carbene (e.g., difluorocarbene) with an alkene. beilstein-journals.org | Widely used, but control of monofluorination can be challenging. |
| From this compound | Addition reactions across the double bond of this compound. | Direct route to mono-fluorinated cyclopropanes. |
| Biocatalysis | Engineered myoglobin-based catalysts for stereoselective cyclopropanation of fluorinated alkenes. nih.govwpmucdn.com | High diastereo- and enantiocontrol. |
The high ring strain of cyclopropenes, including this compound, drives their participation in cycloaddition reactions to form more complex and often highly strained polycyclic systems. pku.edu.cn These reactions provide efficient pathways to molecular frameworks that are difficult to construct using traditional synthetic methods.
Vinylcyclopropanes (VCPs), which can be conceptually derived from cyclopropenes, are known to participate in various transition metal-catalyzed cycloadditions, such as [5+2] and [5+2+1] reactions, to build medium-sized rings like seven- and eight-membered carbocycles. pku.edu.cnpku.edu.cn The fluorine atom in this compound is expected to modulate the reactivity and selectivity of these cycloaddition reactions, offering access to novel fluorinated polycyclic compounds. For instance, in Diels-Alder reactions, fluorinated dienophiles often exhibit enhanced reactivity and unique selectivity profiles. beilstein-journals.orgnih.govmasterorganicchemistry.comlibretexts.orgnih.gov The electronic properties of the fluorine atom in this compound could be leveraged to control the regiochemistry of its cycloaddition reactions. masterorganicchemistry.com
Development of Novel Fluorinated Organic Materials
The incorporation of fluorine into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. This compound represents a promising monomer for the creation of novel fluorinated polymers and liquid crystals.
The polymerization of vinyl monomers is a cornerstone of materials science. While information on the direct polymerization of this compound is not widely available, the polymerization of structurally related fluorinated alkenes, such as 1-chloro-1-fluoroethylene, is known to produce polymers with unique properties. study.comgoogle.com The strain in the cyclopropene (B1174273) ring could potentially be harnessed for ring-opening polymerization, leading to polymers with novel backbone structures.
In the field of liquid crystals, the introduction of fluorinated cyclopropane units has been shown to be a viable strategy for tuning dielectric anisotropy, a key property for display applications. Although these are often synthesized via difluorocarbene additions, the principle demonstrates the utility of fluorinated three-membered rings in advanced materials.
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound can be viewed as a versatile three-carbon synthon that introduces both a cyclopropane ring and a fluorine atom in a single step. Its reactivity in cycloaddition reactions makes it a powerful tool for the synthesis of complex fluorinated molecules. mdpi.com
For example, the [3+2]-cycloaddition of gem-difluorocyclopropenes with azomethine ylides has been shown to produce novel fluorinated heterocyclic scaffolds. researchgate.net By analogy, this compound could participate in similar transformations to yield a diverse range of fluorinated heterocycles, which are important targets in pharmaceutical and agrochemical research. The development of new synthetic methods utilizing fluorinated building blocks, like this compound, is crucial for advancing the field of organofluorine chemistry. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
